Technical Monograph: 2-(Benzyloxy)cyclopentan-1-ol
Technical Monograph: 2-(Benzyloxy)cyclopentan-1-ol
This technical monograph details the chemical properties, synthesis, and reactivity of 2-(Benzyloxy)cyclopentan-1-ol .[1] It is designed for researchers in organic synthesis and medicinal chemistry, focusing on its utility as a chiral scaffold in drug development.
[1]
Executive Summary
2-(Benzyloxy)cyclopentan-1-ol is a versatile mono-protected 1,2-diol intermediate.[1] Its value lies in the orthogonal reactivity of its functional groups: a free secondary hydroxyl group (-OH) ready for immediate derivatization or oxidation, and a benzyl ether (-OBn) serving as a robust protecting group stable to basic and oxidative conditions.[1]
This scaffold is critical in the synthesis of glycosidase inhibitors , prostaglandin analogs , and nucleoside mimics . The molecule exists primarily as trans- and cis-stereoisomers, with the trans-isomer being the dominant product of epoxide ring-opening reactions.[1]
Chemical Identity & Physical Properties[1][2]
Structural Analysis
The compound features a cyclopentane ring substituted at the C1 and C2 positions.[1]
-
Stereochemistry: The trans-isomer (1R,2R or 1S,2S) is thermodynamically favored in ring-opening syntheses due to steric strain relief.[1] The cis-isomer allows for intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen, which is absent in the trans-form.[1]
-
Conformation: The cyclopentane ring adopts an "envelope" or "half-chair" conformation to minimize torsional strain and eclipse interactions between the vicinal substituents.[1]
Representative Physical Data
Note: Values are representative of the trans-isomer class.
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | ~130–135 °C at 0.5 mmHg (Predicted: ~280 °C at atm) |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in water |
| Chirality | Exists as a racemate (rac) or enantiopure solid/oil |
Spectroscopic Profile (Representative)
-
¹H NMR (400 MHz, CDCl₃):
- 7.35–7.25 (m, 5H, Ar-H)
- 4.60 (s, 2H, O-CH₂-Ph)
- 4.15 (m, 1H, CH-OH)
- 3.75 (m, 1H, CH-OBn)
- 2.40 (br s, 1H, OH)
- 2.10–1.50 (m, 6H, Cyclopentyl-CH₂)
-
¹³C NMR (100 MHz, CDCl₃):
- 138.5 (Ar-C), 128.4, 127.8, 127.6 (Ar-CH)
- 85.2 (CH-OBn), 76.5 (CH-OH), 71.8 (Bn-CH₂)[1]
- 32.5, 29.8, 21.5 (Cyclopentyl-CH₂)
Synthetic Strategies & Production
The primary industrial and laboratory route involves the nucleophilic ring opening of cyclopentene oxide.[1] This reaction is stereospecific, yielding the trans-product via an S_N2 mechanism.[1]
Pathway A: Lewis Acid-Catalyzed Epoxide Opening
This is the most efficient method for generating the racemic trans-isomer.[1]
-
Reagents: Cyclopentene oxide, Benzyl alcohol (BnOH).
-
Catalyst: Boron trifluoride diethyl etherate (
) or Copper(II) triflate ( ).[1] -
Mechanism: The Lewis acid activates the epoxide oxygen, facilitating backside attack by the benzyl alcohol nucleophile.
Pathway B: Enzymatic Kinetic Resolution
To obtain enantiopure (1R,2R) or (1S,2S) isomers, lipase-catalyzed acylation is the gold standard.
-
Enzyme: Pseudomonas sp.[1] Lipase (Lipase PS/AK) or Candida antarctica Lipase B (CAL-B).[1]
-
Outcome: The lipase selectively acetylates one enantiomer (typically the (1R,2R)-isomer), leaving the (1S,2S)-alcohol free.
Figure 1: Synthesis and enzymatic resolution pathways. The epoxide opening yields the racemic trans-isomer, which can be resolved into enantiomers via lipase catalysis.
Reactivity Profile & Applications
Oxidation to Ketones
The free hydroxyl group is readily oxidized to the corresponding ketone, 2-(benzyloxy)cyclopentanone .
-
Preferred Methods: Swern Oxidation, Dess-Martin Periodinane (DMP), or TEMPO/NaOCl.
-
Utility: The resulting
-benzyloxy ketone is a precursor for diastereoselective Grignard additions, allowing the construction of tertiary alcohols with defined stereochemistry.
Functional Group Interconversion
-
Leaving Group Installation: Reaction with Mesyl chloride (MsCl) or Tosyl chloride (TsCl) converts the -OH into a good leaving group.[1]
-
Substitution: The resulting sulfonate can be displaced by azides (
) or cyanides ( ) with inversion of configuration, granting access to cis-substituted amino- or cyano-cyclopentanes.[1]
Deprotection
The benzyl ether is stable to acid and base but is cleanly removed by hydrogenolysis.[1]
-
Conditions:
(1 atm), 10% Pd/C, Ethanol. -
Product: trans-1,2-Cyclopentanediol.[1]
Figure 2: Divergent reactivity profile showing oxidation, activation, and deprotection pathways.[3][2][4]
Experimental Protocols
Protocol 1: Synthesis of trans-2-(Benzyloxy)cyclopentan-1-ol
Objective: Preparation of the racemic scaffold from cyclopentene oxide.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagents:
-
Cyclopentene oxide (5.0 g, 59.4 mmol)
-
Benzyl alcohol (12.8 g, 118 mmol, 2.0 equiv)
-
(Catalytic amount, 1 mol%) or
(0.1 equiv). -
Solvent: Anhydrous
(50 mL).
-
-
Procedure:
-
Workup:
-
Quench with saturated aqueous
.[1] -
Extract with
(3 x 50 mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to remove excess benzyl alcohol.
-
Yield: Expect 85–92% of a clear oil.[1]
Protocol 2: Swern Oxidation to 2-(Benzyloxy)cyclopentanone
Objective: Conversion of the alcohol to the ketone for further functionalization.[1]
-
Setup: Dry 100 mL flask,
°C bath. -
Reagents:
-
Oxalyl chloride (1.5 equiv)
-
DMSO (2.0 equiv)
-
Triethylamine (5.0 equiv)
-
Substrate: 2-(Benzyloxy)cyclopentan-1-ol (1.0 equiv)[1]
-
-
Procedure:
-
Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.
References
-
Mechanism of Epoxide Opening: Hu, M., et al. "Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism."[1] Dalton Transactions, 2013, 42, 9777-9784. Link
-
Lipase Kinetic Resolution: Kamal, A., et al. "Lipase-catalyzed Kinetic Resolution of (±)-trans- And cis-2-Azidocycloalkanols."[1] Tetrahedron: Asymmetry, 2002.[1] (Cited via PubMed/NIH context).[1] Link
-
Oxidation Methodologies: Zhao, C., et al. "Synthesis of ketones by oxidation of alcohols."[5] Journal of Organic Chemistry, 2024, 89, 15864-15876.[5] Link
-
General Reactivity of Benzylic Ethers: "3-Benzyloxy-2-methyl Propanoate."[1] Organic Syntheses, Coll.[1][6] Vol. 10, p. 58. Link
-
Physical Data Support: PubChem Compound Summary for 2-[1-(Benzyloxy)propyl]cyclopentan-1-one (Analogous structure data). Link
Sources
- 1. 2-[1-(Benzyloxy)propyl]cyclopentan-1-one | C15H20O2 | CID 13183894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
